Dipentyl disulphide
Overview
Description
Synthesis Analysis
The synthesis of disulphides can be inferred from the oxidative polymerization of diphenyl disulphide using superacid AlCl3-FeCl3 as described in the preparation of poly-(1,4-phenylene sulphide) . Although the specific synthesis of dipentyl disulphide is not mentioned, similar oxidative conditions could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of disulphides can be complex, as indicated by the crystal and molecular structure analysis of 1,2-diphenyl-1,2-diphospholane-1,2-disulphide . The structure of dipentyl disulphide would similarly involve a sulfur-sulfur bond, but with pentyl groups attached to each sulfur atom. The molecular structure of di-t-butylsulphide, another disulphide, has been investigated by gas electron diffraction, which provides bond lengths and angles that could be comparable to those in dipentyl disulphide .
Chemical Reactions Analysis
The reactivity of disulphides can be seen in the thermal decomposition of diphenyl disulphide, which produces various sulfur-containing products . The reaction of diphenyl disulphide with 1,8-dehydronaphthalene also demonstrates the potential for disulphides to participate in complex chemical reactions, leading to the formation of various sulphide products . These studies suggest that dipentyl disulphide could also undergo similar decomposition and reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The polarographic behavior of diphenyl disulphide in aprotic solvents has been studied, revealing a two-electron mechanism for its reduction to thiophenolate . This provides a glimpse into the electrochemical properties that dipentyl disulphide might exhibit. The physical properties of disulphides can also be deduced from the molecular structure of di-t-butylsulphide, which shows steric hindrance between bulky groups affecting bond lengths and angles .
Scientific Research Applications
Application 1: Radical Addition Reaction to Unsaturated Bonds
- Summary of the Application: Diphenyl disulfide is used in the addition reaction of interelement compounds with heteroatom–heteroatom single bonds to unsaturated bonds under photoirradiation. This is an important method for the efficient and atom-economical construction of carbon–heteroatom bonds .
- Methods of Application: The reaction of styrene with diphenyl disulfide in the presence of diphenyl diselenide upon irradiation with a 100 W Xe lamp led to the formation of dithiolation product .
- Results or Outcomes: The reaction led to the formation of dithiolation product and thioselenation product in 11% and 21% yields, respectively .
Application 2: Load-Carrying Additives
- Summary of the Application: Di-p-tolyl disulfides are employed as load-carrying additives because of their anti-wear and extreme load-bearing qualities. External pressure triggers conformational up-conversion (leads to phase transition) in the molecules of p-Tol2S2, by compensating for the stress and absorbing its energy .
- Methods of Application: The study used density functional theory (DFT) at ω B97XD/6-31G* functional level, to calculate lattice parameters, Gibbs free energies, and vibrational spectra of three phases (i.e., α, β, and γ) of p-Tol2S2 under different pressure and temperature conditions .
- Results or Outcomes: The phase transition between phases α and β occurred at a pressure and temperature of 0.65 GPa and 463 K, respectively. Furthermore, phase transition between phases α and γ was found at a pressure and temperature of 0.35 GPa and 400 K, respectively .
Application 3: Cyclization of Dichalcogenides with Alkenes and Alkynes
- Methods of Application: The specific methods of application can vary depending on the reactants and conditions. Typically, this involves the reaction of a dichalcogenide with an alkene or alkyne under suitable conditions to induce cyclization .
- Results or Outcomes: The outcome of this reaction is the formation of cyclic compounds. The exact structure of the product can vary depending on the reactants and conditions .
Application 4: Direct Selenylation/Sulfuration of C−H/C−C/C−N Bonds
- Summary of the Application: Disulfides and diselenides can be used for the direct selenylation and sulfuration of C−H, C−C, and C−N bonds. This is an important method for the functionalization of these bonds .
- Methods of Application: The specific methods of application can vary depending on the reactants and conditions. Typically, this involves the reaction of a disulfide or diselenide with a compound containing a C−H, C−C, or C−N bond under suitable conditions to induce selenylation or sulfuration .
- Results or Outcomes: The outcome of this reaction is the functionalization of the C−H, C−C, or C−N bond with a selenium or sulfur atom. The exact structure of the product can vary depending on the reactants and conditions .
Application 5: Visible-Light-Enabled Seleno- and Sulfur-Bifunctionalization of Alkenes/Alkynes
- Summary of the Application: Disulfides and diselenides can be used for the visible-light-enabled seleno- and sulfur-bifunctionalization of alkenes and alkynes. This is an important method for the functionalization of these bonds .
- Methods of Application: The specific methods of application can vary depending on the reactants and conditions. Typically, this involves the reaction of a disulfide or diselenide with an alkene or alkyne under suitable conditions to induce seleno- and sulfur-bifunctionalization .
- Results or Outcomes: The outcome of this reaction is the functionalization of the alkene or alkyne bond with a selenium or sulfur atom. The exact structure of the product can vary depending on the reactants and conditions .
Application 6: Energy Storage Devices
- Summary of the Application: Di-p-tolyl disulfides (p-Tol2S2) are employed as load-carrying additives in energy storage devices because of their anti-wear and extreme load-bearing qualities. External pressure triggers conformational up-conversion (leads to phase transition) in the molecules of p-Tol2S2, by compensating for the stress and absorbing its energy .
- Methods of Application: The study used density functional theory (DFT) at ω B97XD/6-31G* functional level, to calculate lattice parameters, Gibbs free energies, and vibrational spectra of three phases (i.e., α, β, and γ) of p-Tol2S2 under different pressure and temperature conditions .
- Results or Outcomes: The phase transition between phases α and β occurred at a pressure and temperature of 0.65 GPa and 463 K, respectively. Furthermore, phase transition between phases α and γ was found at a pressure and temperature of 0.35 GPa and 400 K, respectively .
properties
IUPAC Name |
1-(pentyldisulfanyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSSCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873947 | |
Record name | Pentyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl disulphide | |
CAS RN |
112-51-6, 68513-62-2 | |
Record name | Dipentyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipentyl disulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfides, C5-12-alkyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfides, C5-12-alkyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disulfides, C5-12-alkyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dipentyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.